Cas no 2227790-09-0 (rac-(9H-fluoren-9-yl)methyl N-(3R,4R)-4-(aminomethyl)oxolan-3-ylcarbamate)

rac-(9H-fluoren-9-yl)methyl N-(3R,4R)-4-(aminomethyl)oxolan-3-ylcarbamate Chemical and Physical Properties
Names and Identifiers
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- rac-(9H-fluoren-9-yl)methyl N-(3R,4R)-4-(aminomethyl)oxolan-3-ylcarbamate
- rac-(9H-fluoren-9-yl)methyl N-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamate
- EN300-1725737
- 2227790-09-0
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- Inchi: 1S/C20H22N2O3/c21-9-13-10-24-12-19(13)22-20(23)25-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12,21H2,(H,22,23)/t13-,19-/m1/s1
- InChI Key: OSYHGIYCMJWGDK-BFUOFWGJSA-N
- SMILES: O1C[C@H]([C@H](CN)C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 338.16304257g/mol
- Monoisotopic Mass: 338.16304257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 450
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 73.6Ų
rac-(9H-fluoren-9-yl)methyl N-(3R,4R)-4-(aminomethyl)oxolan-3-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1725737-10.0g |
rac-(9H-fluoren-9-yl)methyl N-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamate |
2227790-09-0 | 10g |
$6450.0 | 2023-06-04 | ||
Enamine | EN300-1725737-0.25g |
rac-(9H-fluoren-9-yl)methyl N-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamate |
2227790-09-0 | 0.25g |
$1381.0 | 2023-09-20 | ||
Enamine | EN300-1725737-0.5g |
rac-(9H-fluoren-9-yl)methyl N-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamate |
2227790-09-0 | 0.5g |
$1440.0 | 2023-09-20 | ||
Enamine | EN300-1725737-5.0g |
rac-(9H-fluoren-9-yl)methyl N-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamate |
2227790-09-0 | 5g |
$4349.0 | 2023-06-04 | ||
Enamine | EN300-1725737-0.1g |
rac-(9H-fluoren-9-yl)methyl N-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamate |
2227790-09-0 | 0.1g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1725737-1.0g |
rac-(9H-fluoren-9-yl)methyl N-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamate |
2227790-09-0 | 1g |
$1500.0 | 2023-06-04 | ||
Enamine | EN300-1725737-1g |
rac-(9H-fluoren-9-yl)methyl N-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamate |
2227790-09-0 | 1g |
$1500.0 | 2023-09-20 | ||
Enamine | EN300-1725737-0.05g |
rac-(9H-fluoren-9-yl)methyl N-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamate |
2227790-09-0 | 0.05g |
$1261.0 | 2023-09-20 | ||
Enamine | EN300-1725737-2.5g |
rac-(9H-fluoren-9-yl)methyl N-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamate |
2227790-09-0 | 2.5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1725737-10g |
rac-(9H-fluoren-9-yl)methyl N-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamate |
2227790-09-0 | 10g |
$6450.0 | 2023-09-20 |
rac-(9H-fluoren-9-yl)methyl N-(3R,4R)-4-(aminomethyl)oxolan-3-ylcarbamate Related Literature
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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4. Back matter
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
Additional information on rac-(9H-fluoren-9-yl)methyl N-(3R,4R)-4-(aminomethyl)oxolan-3-ylcarbamate
Comprehensive Overview of rac-(9H-fluoren-9-yl)methyl N-(3R,4R)-4-(aminomethyl)oxolan-3-ylcarbamate (CAS No. 2227790-09-0)
The compound rac-(9H-fluoren-9-yl)methyl N-(3R,4R)-4-(aminomethyl)oxolan-3-ylcarbamate, identified by its CAS number 2227790-09-0, is a specialized chiral molecule with significant applications in pharmaceutical research and organic synthesis. Its unique structure, featuring a fluorenylmethyl (Fmoc) protecting group and a carbamate linkage, makes it a valuable intermediate in peptide synthesis and drug development. Researchers often explore its role in asymmetric synthesis and stereoselective reactions, aligning with current trends in precision medicine and targeted therapies.
In recent years, the demand for chiral building blocks like rac-(9H-fluoren-9-yl)methyl N-(3R,4R)-4-(aminomethyl)oxolan-3-ylcarbamate has surged due to their utility in designing bioactive molecules and small-molecule drugs. The compound’s oxolane (tetrahydrofuran) ring and aminomethyl functionality contribute to its versatility, enabling modifications for improved pharmacokinetic properties. This aligns with the growing interest in AI-driven drug discovery, where computational tools predict optimal scaffolds for therapeutic targets.
The Fmoc group in this compound is particularly noteworthy, as it is widely used in solid-phase peptide synthesis (SPPS). Its labile nature under mild basic conditions allows for selective deprotection, a feature highly sought after in peptide chemistry. With the rise of peptide-based therapeutics for conditions like diabetes and cancer, intermediates such as CAS 2227790-09-0 are gaining attention in both academic and industrial settings.
From a synthetic perspective, the rac-(9H-fluoren-9-yl)methyl derivative offers advantages in stereocontrol and functional group compatibility. Its (3R,4R)-oxolan-3-yl backbone is amenable to further derivatization, making it a candidate for fragment-based drug design. This resonates with the broader shift toward green chemistry, as researchers prioritize efficient routes with minimal waste.
Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing rac-(9H-fluoren-9-yl)methyl N-(3R,4R)-4-(aminomethyl)oxolan-3-ylcarbamate. Purity and enantiomeric excess are key metrics, especially given the compound’s potential use in GMP-compliant processes. The integration of machine learning in analytical workflows further enhances its characterization, addressing common queries about quality control in fine chemical production.
In summary, rac-(9H-fluoren-9-yl)methyl N-(3R,4R)-4-(aminomethyl)oxolan-3-ylcarbamate (CAS 2227790-09-0) exemplifies the intersection of chiral chemistry and modern drug discovery. Its structural features and synthetic flexibility position it as a pivotal tool for researchers tackling challenges in medicinal chemistry and bioconjugation. As the field evolves, this compound is likely to remain relevant in the quest for innovative therapeutics.
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